molecular formula C12H11BrF3NO2 B8159389 (4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone

(4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8159389
M. Wt: 338.12 g/mol
InChI Key: MWSDTBJFEIBTFE-UHFFFAOYSA-N
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Description

(4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a brominated phenyl ring substituted with a trifluoromethoxy group and a pyrrolidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe final step involves the attachment of the pyrrolidinyl methanone moiety through a substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up to accommodate larger quantities. This would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Typical conditions involve the use of catalysts such as palladium in coupling reactions and controlled temperatures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological pathways and its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may contribute to the performance of products in fields such as electronics and coatings.

Mechanism of Action

The mechanism of action of (4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to penetrate biological membranes, while the pyrrolidinyl methanone moiety may interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone include:

Uniqueness

The presence of both the bromine and trifluoromethoxy groups in this compound makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable target for further research.

Properties

IUPAC Name

[4-bromo-2-(trifluoromethoxy)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO2/c13-8-3-4-9(10(7-8)19-12(14,15)16)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSDTBJFEIBTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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